molecular formula C16H15NO2 B015843 5-Benzyloxy-6-methoxyindole CAS No. 4790-04-9

5-Benzyloxy-6-methoxyindole

Cat. No. B015843
Key on ui cas rn: 4790-04-9
M. Wt: 253.29 g/mol
InChI Key: XDLZHWUPJHWVFK-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

5-Benzyloxy-6-methoxyindole (253 mg, 1.0 mmol) was hydrogenated at 1 atmosphere pressure in methanol (10 ml) with 10% palladium on carbon (50 mg) for 2 hours at 25° C. The catalyst was filtered off and the filtrate evaporated to give 5-hydroxy-6-methoxylindole (141 mg, 87%).
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[NH:14][CH:13]=[CH:12]2)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH3:19])[NH:14][CH:13]=[CH:12]2

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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